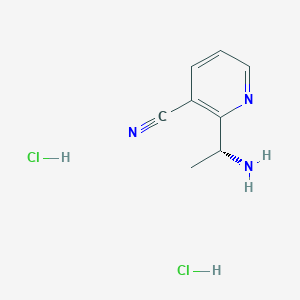![molecular formula C19H8F9N3 B2471599 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethyl)phenyl]acetonitrile CAS No. 478049-39-7](/img/structure/B2471599.png)
2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethyl)phenyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethyl)phenyl]acetonitrile is a useful research compound. Its molecular formula is C19H8F9N3 and its molecular weight is 449.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological and Biological Studies
- Mechanism of Action Studies : TAK-637, a derivative closely related to the queried compound, has been researched for its ability to inhibit the micturition reflex in guinea pigs, suggesting its potential for targeting neural pathways and reflex mechanisms in medical treatments (Kamo et al., 2000).
- Antibacterial Activity : Research on structurally similar naphthyridine derivatives has shown some of them to protect against E. coli and other gram-negative bacterial pathogenic infections in mice, indicating a potential for developing novel antibacterial agents (Santilli et al., 1975).
Analytical and Diagnostic Studies
- Biochemical Correlation Studies : Studies have correlated plasma levels of structurally related compounds with their biological activity, highlighting their potential use in developing sensitive and specific analytical methods for drug monitoring in biological matrices (Kaiser & Glenn, 1972).
- PET Imaging Studies : Radioligands based on structurally similar compounds have been synthesized and evaluated for potential use in PET imaging, which could aid in the visualization and understanding of brain receptors and pathways (Gao et al., 2005).
- Analytical Method Development : Techniques for analyzing acetonitrile and its metabolite cyanide in blood, based on compounds structurally similar to the queried compound, have been developed, which can be crucial for toxicity studies and forensic analyses (Mateus et al., 2005).
Therapeutic and Drug Development Studies
- Neurotrophic Effects : Compounds similar to the queried chemical have demonstrated a range of neurotrophic effects, hinting at potential therapeutic applications in neurodegenerative diseases or injury recovery (Iwasaki et al., 1998).
- Stress and Hyperarousal Treatment : Investigations into OX1R antagonists structurally related to the compound have revealed their potential in treating psychiatric disorders associated with stress or hyperarousal states without inducing hypnotic effects (Bonaventure et al., 2015).
properties
IUPAC Name |
2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethyl)phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H8F9N3/c20-17(21,22)10-3-1-9(2-4-10)12(8-29)14-6-5-11-13(18(23,24)25)7-15(19(26,27)28)31-16(11)30-14/h1-7,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDUHHRMMLNVIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H8F9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[2-(3-Chlorophenoxy)-5-fluorophenyl]methyl}(methyl)amine](/img/structure/B2471516.png)
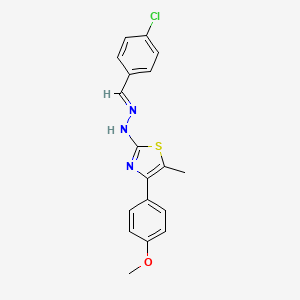
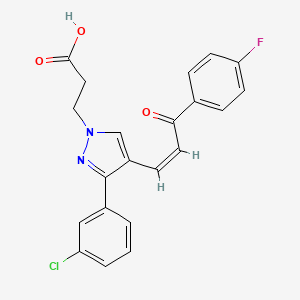
![N-[(5-chloropyrazin-2-yl)methyl]-6-ethoxypyrimidin-4-amine](/img/structure/B2471522.png)
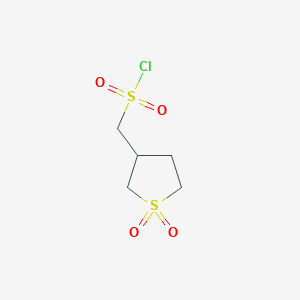
![5-(2-oxo-2-phenylethyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)
![3-[(4-methylbenzyl)amino]-N-[3-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B2471525.png)
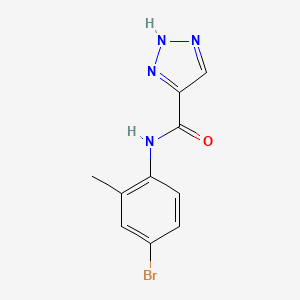
![(E)-4-(2,5-dioxopyrrolidin-1-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2471532.png)



